molecular formula C18H14N4O5 B3004473 Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-53-4

Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3004473
CAS No.: 1396815-53-4
M. Wt: 366.333
InChI Key: CBDXJQVYPYJHCC-UHFFFAOYSA-N
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Description

The compound Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic molecule combining a pyrazolo[1,5-a]pyridine core with a furan-isoxazole-amide substituent. The pyrazolo[1,5-a]pyridine scaffold is known for its bioactivity in medicinal chemistry, particularly in antitumor and antiviral applications . The 3-carboxylate group enhances solubility, while the 5-substituted amide moiety introduces structural diversity for targeted interactions. This compound’s unique features include:

  • Amide linkage: Facilitates interactions with enzyme active sites or receptors.

Properties

IUPAC Name

ethyl 5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c1-2-25-18(24)12-10-19-22-6-5-11(8-14(12)22)20-17(23)13-9-16(27-21-13)15-4-3-7-26-15/h3-10H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDXJQVYPYJHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1396815-53-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H14N4O5C_{18}H_{14}N_{4}O_{5} with a molecular weight of 366.3 g/mol. Its structure includes multiple heterocyclic components, notably furan and isoxazole moieties, which are often associated with significant biological activity.

PropertyValue
CAS Number1396815-53-4
Molecular FormulaC18H14N4O5
Molecular Weight366.3 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have shown promising results against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • Inhibition of COX Enzymes : The compound demonstrated potent inhibition of COX-1 and COX-2 with IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : Certain pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Kinase Inhibition : Some studies suggest that pyrazole compounds can inhibit key kinases involved in cancer progression .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A recent study reported that a derivative similar to this compound exhibited an IC50 of 3.79 µM against MCF7 cells, indicating strong potential as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation, compounds within the same class showed significant reductions in edema compared to controls, supporting their use as anti-inflammatory agents .

Scientific Research Applications

Structural Overview

The compound's structure features a unique combination of a furan ring , an isoxazole moiety , and a pyrazolo[1,5-a]pyridine core . This structural arrangement contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry. The molecular formula is C18H14N4O5C_{18}H_{14}N_{4}O_{5} with a molecular weight of 366.333 g/mol .

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds containing isoxazole and pyrazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations .
  • Anticancer Properties : Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and acute monocytic leukemia (U-937), with IC50 values suggesting potent cytotoxic effects .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Attachment of Furan and Pyrazole Rings : Introduced via cross-coupling reactions such as Suzuki or Stille coupling.
  • Amidation Reaction : Formation of the carboxamide group by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Anticancer Efficacy : A study demonstrated that the compound induced apoptosis in MCF-7 cells, increasing p53 expression and caspase cleavage .
  • Antimicrobial Testing : Clinical trials have shown effectiveness against resistant strains of bacteria, positioning it as a candidate for new antibiotic development .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyridine Carboxylates

The following table compares key structural and functional features of related compounds:

Compound Name Substituents at Position 5 Core Structure Key Functional Groups Biological Activity Reference
Target Compound : Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate 5-(5-(Furan-2-yl)isoxazole-3-carboxamido Pyrazolo[1,5-a]pyridine Ethyl carboxylate, amide, furan-isoxazole Hypothesized antitumor/antiviral (based on isoxazole and pyridine cores)
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Diethylaminomethyl-isoxazole Pyrazolo[1,5-a]pyridine Ethyl carboxylate, diethylamino group Antitumor (isoxazole derivatives)
Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate Boc-protected amine Pyrazolo[1,5-a]pyridine Ethyl carboxylate, Boc-amide Intermediate for antiviral agents (e.g., HIV-1 RT inhibitors)
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl, trifluoromethyl Pyrazolo[1,5-a]pyrimidine Ethyl carboxylate, trifluoromethyl Kinase inhibition (PI3K/mTOR)
Ethyl 6-{5-[(propan-2-yl)oxy]pyridin-3-yl}imidazo[1,5-a]pyridine-3-carboxylate Isopropyloxy-pyridine Imidazo[1,5-a]pyridine Ethyl carboxylate, isopropyloxy GSK-3β inhibition (neurodegenerative disease target)
Key Observations:
  • Core Flexibility: Pyrazolo[1,5-a]pyridine derivatives are often modified at positions 3 and 5 to optimize bioactivity. The target compound’s 5-amido substitution contrasts with diethylaminomethyl () or Boc-amide () groups in analogs.
  • Functional Group Impact: Furan-isoxazole: Unlike diethylaminomethyl-isoxazole (), the furan ring may enhance aromatic interactions in drug-receptor binding. Trifluoromethyl: In pyrazolo[1,5-a]pyrimidine analogs (), this group improves metabolic stability and lipophilicity.

Physicochemical Properties

Property Target Compound Diethylaminomethyl-Isoxazole Analog Trifluoromethyl-pyrazolo[1,5-a]pyrimidine
Molecular Weight ~365–385 g/mol (estimated) 418.49 g/mol 365.31 g/mol
LogP ~2.5–3.5 (predicted) 3.1 (XLogP3) 3.1 (XLogP3)
Hydrogen Bond Acceptors 8–9 7 8
Rotatable Bonds 5–6 6 5

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